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Introduction

Copper is an essential yet toxic trace element, and organisms have evolved sophisticated

systems to maintain copper homeostasis.[1][2][3] In bacteria like Escherichia coli, several

protein systems are responsible for managing copper levels, including the Cue and Cus

systems which handle copper efflux from the cytoplasm and periplasm, respectively.[1][2][4][5]

The cut gene family (cutA, -C, -E, -F) was initially proposed to be involved in copper tolerance,

although their precise roles remain under investigation.[1] CutE, in particular, has been

suggested to be a putative copper transporter or binding protein. To elucidate the specific

function of CutE in copper transport, a robust functional assay is required.

This document provides a detailed protocol for a whole-cell-based functional assay to

characterize the copper transport activity of the CutE protein. The methodology is based on

expressing cutE in a copper-sensitive E. coli strain, followed by the quantification of intracellular

copper accumulation using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Principle of the Assay

The assay is designed to measure the ability of CutE to transport copper ions across the

bacterial cell membrane. To isolate the activity of CutE, a genetically engineered E. coli host

strain is used. This strain is rendered hypersensitive to copper by deleting its primary
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chromosomal copper efflux systems, such as the Cu(I)-translocating P-type ATPase CopA and

the CusCFBA efflux pump.[1][2][3]

By expressing the cutE gene in this "clean background" strain, any significant change in

intracellular copper concentration upon exposure can be attributed to CutE's activity.

Comparing copper accumulation in the knockout strain with and without CutE expression

allows for the quantification of its transport function. ICP-MS provides a highly sensitive and

accurate method for measuring total intracellular copper content.[6][7][8]

Experimental Protocols
Protocol 1: Construction of a Copper-Sensitive E. coli
Host Strain
This protocol describes the creation of a suitable host strain by deleting the major copper efflux

genes copA and cusCFBA.

Materials:

E. coli K-12 strain (e.g., BW25113)

Lambda Red recombination plasmids (e.g., pKD46)

Antibiotic resistance cassettes flanked by FRT sites (e.g., from pKD3, pKD4)

Primers for gene disruption (flanking copA and cus operon)

Luria-Bertani (LB) agar and broth

Appropriate antibiotics (e.g., Kanamycin, Chloramphenicol)

Arabinose and Glucose

FLP recombinase expression plasmid (e.g., pCP20)

Methodology:
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Prepare Electrocompetent Cells: Grow E. coli BW25113 containing pKD46 in SOB medium

with ampicillin and L-arabinose at 30°C to an OD600 of ~0.6 to induce Lambda Red

recombinase expression. Prepare electrocompetent cells by washing with ice-cold sterile

water and 10% glycerol.

Generate Deletion Cassette: Use PCR to amplify an antibiotic resistance cassette (e.g.,

chloramphenicol resistance) with flanking regions homologous to the upstream and

downstream sequences of the target gene (copA or cusCFBA operon).

Electroporation and Selection: Electroporate the purified PCR product into the prepared

electrocompetent cells. Plate the transformed cells on LB agar containing the appropriate

antibiotic (e.g., chloramphenicol) and incubate at 37°C to select for successful recombinants.

Verify Deletion: Confirm the gene deletion by PCR using primers that flank the targeted gene

locus. The resulting PCR product size will differ between the wild-type and the mutant strain.

Remove Resistance Cassette: Transform the confirmed mutant with the pCP20 plasmid

(which expresses FLP recombinase) and grow at 30°C. Induce FLP recombinase expression

by shifting the temperature to 42°C to excise the antibiotic resistance cassette, leaving

behind a small "scar" sequence.

Cure Plasmids: Cure the cells of the pKD46 and pCP20 plasmids by growing at 37-42°C

without antibiotic selection.

Sequential Deletion: Repeat steps 1-6 to delete the second target (e.g., the cusCFBA

operon) in the single-deletion background to create the final double-knockout host strain

(ΔcopAΔcusCFBA).

Protocol 2: Whole-Cell Copper Accumulation Assay
This protocol details the core functional assay to measure copper transport mediated by CutE.

Materials:

ΔcopAΔcusCFBAE. coli host strain

Expression plasmid with cutE (e.g., pBAD-CutE) and an empty vector control (e.g., pBAD)
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LB broth with appropriate antibiotics

Inducer (e.g., L-arabinose)

Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM EDTA, pH 7.4

Digestion Acid: 70% Nitric Acid (trace metal grade)

Copper solution: Sterile CuSO₄ stock solution

Methodology:

Transform Host Strain: Transform the ΔcopAΔcusCFBA strain with the pBAD-CutE

expression plasmid and the empty pBAD vector control.

Overnight Culture: Inoculate 5 mL of LB broth (with appropriate antibiotic) with single

colonies of each strain (Host, Host+pBAD, Host+pBAD-CutE) and grow overnight at 37°C

with shaking.

Subculture and Induction: Inoculate 50 mL of fresh LB broth with the overnight cultures to an

initial OD600 of 0.05. Grow at 37°C to an OD600 of ~0.5. Induce protein expression by

adding L-arabinose to a final concentration of 0.2% and incubate for an additional 2 hours.

Copper Exposure: Add CuSO₄ to the induced cultures to a final concentration of 10 µM (or a

range of concentrations for dose-response experiments).

Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw 10 mL

aliquots of the culture.

Cell Harvesting and Washing: Immediately harvest the cells by centrifugation at 4,000 x g for

10 minutes at 4°C. To remove extracellularly bound copper, wash the cell pellet twice by

resuspending in 10 mL of ice-cold Wash Buffer containing EDTA, followed by centrifugation.

Sample Preparation for ICP-MS: After the final wash, resuspend the cell pellet in 1 mL of

deionized water. Determine the cell number or dry weight for normalization. Lyse the cells

and digest the organic material by adding 200 µL of 70% nitric acid and incubating at 80°C

for 1 hour.
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ICP-MS Analysis: Dilute the digested samples to a final volume of 5 mL with deionized water.

Analyze the samples for copper content using an ICP-MS instrument calibrated with known

copper standards. The results should be normalized to the cell number or total protein

content.

Data Presentation
Quantitative data from the functional assay should be organized to facilitate clear comparisons

between control and experimental groups. The following table provides a template for

presenting results from a time-course copper accumulation experiment.

Table 1: Intracellular Copper Accumulation in E. coli Strains

Strain Time Point (min)
Intracellular Copper (ng Cu
/ 10⁸ cells) ± SD

Wild-Type (WT) 0 1.2 ± 0.2

30 1.5 ± 0.3

60 1.8 ± 0.4

ΔcopAΔcusCFBA 0 1.1 ± 0.2

30 5.8 ± 0.7

60 10.2 ± 1.1

ΔcopAΔcusCFBA + Empty

Vector
0 1.3 ± 0.3

30 6.1 ± 0.8

60 10.5 ± 1.3

ΔcopAΔcusCFBA + CutE

Vector
0 1.2 ± 0.2

30 15.4 ± 1.5

60 25.7 ± 2.1
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Note: Data presented are hypothetical and for illustrative purposes only. SD = Standard

Deviation.

Mandatory Visualization
Diagram 1: Proposed Role of CutE in Copper
Homeostasis
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Caption: Proposed model of CutE's role within bacterial copper homeostasis systems.

Diagram 2: Experimental Workflow for CutE Functional
Assay
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Caption: Workflow for the whole-cell copper accumulation assay to test CutE function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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